Acetamidomethanol
Overview
Description
Acetamidomethanol, also known as N-(Hydroxymethyl)acetamide, is a chemical compound with the linear formula CH3CONHCH2OH . It has a molecular weight of 89.09 . It is used as a reagent for chloromethylations of aromatics and for amidomethylation reactions .
Molecular Structure Analysis
The molecular structure of Acetamidomethanol is represented by the linear formula CH3CONHCH2OH . The molecular weight of Acetamidomethanol is 89.09 .
Chemical Reactions Analysis
Acetamidomethanol is used as a reagent for chloromethylations of aromatics and for amidomethylation reactions . More specific details about the chemical reactions involving Acetamidomethanol were not found in the search results.
Physical And Chemical Properties Analysis
Acetamidomethanol is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point of 49.0 to 55.0 °C . It is completely soluble in water, very soluble in alcohol, soluble in chloroform, and insoluble in ether .
Scientific Research Applications
1. Environmental Applications
Acetamidomethanol plays a role in environmental chemistry, particularly in the degradation of contaminants. For example, a study by Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as peroxymonosulfate activators for efficient degradation of acetaminophen, a common pharmaceutical pollutant in water. This research highlights the potential of acetamidomethanol in enhancing the degradation of such contaminants in wastewater treatment processes (Qi et al., 2020).
2. Food Safety and Agriculture
In the context of food safety, acetamidomethanol is relevant in the detection of harmful substances in food products. Wijaya et al. (2014) developed a method using surface-enhanced Raman spectroscopy (SERS) for rapid detection of acetamiprid, a pesticide, in apple juice and on apple surfaces. This study demonstrates the application of acetamidomethanol in ensuring food safety and monitoring agricultural products (Wijaya et al., 2014).
3. Pharmaceutical Analysis
Acetamidomethanol has applications in pharmaceutical analysis. Esmaeilzadeh et al. (2016) developed a high performance liquid chromatography method using acetamidomethanol for the quantitation of flutamide, a drug used in prostate cancer treatment. This research underlines the importance of acetamidomethanol in the analysis of pharmaceutical compounds and their metabolites (Esmaeilzadeh et al., 2016).
4. Analytical Chemistry
In analytical chemistry, acetamidomethanol is used in the study of solubility and extraction of compounds. Matsuda et al. (2015) researched the solubilities of active pharmaceutical ingredients in various organic solvents, including methanol and acetone. This study provides insights into how acetamidomethanol can be used in understanding the solubility properties of pharmaceuticals (Matsuda et al., 2015).
5. Material Science
In material science, acetamidomethanol finds its application in the development of nanocomposites for environmental remediation. Tao et al. (2015) conducted a study on graphene/titanium dioxide nanocomposites, which are used for the degradation of acetaminophen, indicating the role of acetamidomethanol in enhancing photocatalytic processes (Tao et al., 2015).
Safety And Hazards
Acetamidomethanol is considered an irritant . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical .
Relevant Papers
Several papers were found during the search. One paper discusses the deprotection of S-acetamidomethanol cysteine with copper (ii) and 1,2-aminothiols under aerobic conditions . Another paper discusses the simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation . These papers could provide more detailed information on the chemical properties and uses of Acetamidomethanol.
properties
IUPAC Name |
N-(hydroxymethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJHZLJIIWOTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211543 | |
Record name | Formicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydroxymethyl)acetamide | |
CAS RN |
625-51-4 | |
Record name | N-(Hydroxymethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(hydroxymethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FORMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCG03A51MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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